molecular formula C20H15FN2O3S B286225 (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B286225
M. Wt: 382.4 g/mol
InChI Key: CUVOGYYDQAYINR-VXTNGOHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as Leflunomide, is a drug that has been used for the treatment of rheumatoid arthritis. It is a pyrimidine synthesis inhibitor that has been shown to have immunosuppressive and anti-inflammatory properties.

Mechanism of Action

(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This results in a decrease in the production of DNA and RNA, which in turn leads to a decrease in the proliferation of T and B cells. (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have immunosuppressive and anti-inflammatory effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the proliferation of T and B cells. (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to have anti-tumor effects by inhibiting the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and may be expensive.

Future Directions

There are several potential future directions for the use of (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in research. One direction is the development of new and more potent DHODH inhibitors for the treatment of autoimmune diseases and cancer. Another direction is the study of the effects of (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione on the microbiome, as it has been shown to have immunomodulatory effects. Finally, the use of (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in combination with other immunosuppressive drugs for the treatment of autoimmune diseases and cancer should be further explored.

Synthesis Methods

(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is synthesized by reacting 4-trifluoromethylbenzonitrile with methyl propionate in the presence of sodium hydride to form ethyl 4-trifluoromethylphenylacetate. This compound is then reacted with methylamine to form ethyl 4-trifluoromethylphenylacetamidine, which is then cyclized with thionyl chloride to form (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Scientific Research Applications

(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been extensively studied for its potential use in the treatment of various autoimmune diseases. It has been shown to have immunomodulatory effects by inhibiting the proliferation of T and B cells, as well as the production of pro-inflammatory cytokines. (5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro and in vivo.

properties

Molecular Formula

C20H15FN2O3S

Molecular Weight

382.4 g/mol

IUPAC Name

(5E)-1-(3-fluorophenyl)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H15FN2O3S/c1-26-16-10-8-13(9-11-16)4-2-7-17-18(24)22-20(27)23(19(17)25)15-6-3-5-14(21)12-15/h2-12H,1H3,(H,22,24,27)/b4-2+,17-7+

InChI Key

CUVOGYYDQAYINR-VXTNGOHYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F

SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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